Orexin A, human

OX1R affinity receptor selectivity pituitary-adrenocortical axis

Select human orexin A (hypocretin-1) for integrated orexinergic research requiring full-length dual receptor agonism. Unlike OX2R-selective orexin B or truncated OX1R fragments (OXA(17-33)), orexin A binds both OX1R and OX2R with comparable high affinity (IC50 30-38 nM), delivering functionally distinct outcomes including ACTH/corticosterone elevation via OX1R. Validated as the gold-standard CSF biomarker with a 12-month frozen stability window—4-fold longer than orexin B—this peptide uniquely supports multi-center narcolepsy type 1 trials, biobanking, and retrospective cohort studies. Complete cross-species sequence conservation ensures direct rodent-to-human translational validity.

Molecular Formula C152H247N47O44S4
Molecular Weight 3565.1 g/mol
Cat. No. B12823102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrexin A, human
Molecular FormulaC152H247N47O44S4
Molecular Weight3565.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C(CC2=CNC=N2)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C4CCCN4C(=O)C(CC(C)C)NC(=O)C5CCCN5C(=O)C6CCC(=O)N6
InChIInChI=1S/C152H247N47O44S4/c1-20-76(14)118(146(239)188-96(51-74(10)11)138(231)197-119(80(18)201)147(240)180-92(121(156)214)47-70(2)3)195-115(209)62-166-123(216)78(16)171-124(217)79(17)172-131(224)99(55-84-59-162-69-169-84)186-136(229)100(56-111(155)205)174-114(208)61-165-122(215)77(15)170-113(207)60-167-125(218)98(54-83-58-161-68-168-83)185-134(227)95(50-73(8)9)183-132(225)93(48-71(4)5)182-129(222)90(38-41-116(210)211)179-135(228)97(53-82-32-34-85(203)35-33-82)184-133(226)94(49-72(6)7)181-127(220)88(29-24-44-164-152(159)160)177-140(233)104(64-244)192-139(232)103(63-200)190-142(235)107(67-247)194-148(241)120(81(19)202)196-130(223)86(27-21-22-42-153)175-128(221)89(36-39-110(154)204)178-126(219)87(28-23-43-163-151(157)158)176-141(234)105(65-245)193-143(236)106(66-246)191-137(230)101(57-117(212)213)187-144(237)108-30-26-46-199(108)150(243)102(52-75(12)13)189-145(238)109-31-25-45-198(109)149(242)91-37-40-112(206)173-91/h32-35,58-59,68-81,86-109,118-120,200-203,244-247H,20-31,36-57,60-67,153H2,1-19H3,(H2,154,204)(H2,155,205)(H2,156,214)(H,161,168)(H,162,169)(H,165,215)(H,166,216)(H,167,218)(H,170,207)(H,171,217)(H,172,224)(H,173,206)(H,174,208)(H,175,221)(H,176,234)(H,177,233)(H,178,219)(H,179,228)(H,180,240)(H,181,220)(H,182,222)(H,183,225)(H,184,226)(H,185,227)(H,186,229)(H,187,237)(H,188,239)(H,189,238)(H,190,235)(H,191,230)(H,192,232)(H,193,236)(H,194,241)(H,195,209)(H,196,223)(H,197,231)(H,210,211)(H,212,213)(H4,157,158,163)(H4,159,160,164)
InChIKeyIXODJSWYPSZUCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Orexin A, human: High-Affinity Dual OX1/OX2 Receptor Agonist Peptide for Sleep-Wake Research and Diagnostic Applications


Orexin A, human (also known as hypocretin-1) is a 33-amino acid excitatory neuropeptide produced in the lateral and posterior hypothalamus that functions as a high-affinity dual agonist at both orexin receptor subtypes (OX1R and OX2R) [1]. The human peptide contains two intramolecular disulfide bonds (Cys6–Cys12 and Cys7–Cys14), an N-terminal pyroglutamyl residue, and C-terminal amidation [2]. Unlike orexin B, which exhibits 5- to 10-fold higher selectivity for OX2R, orexin A binds OX1R and OX2R with similar high affinity, making it the preferred endogenous ligand for studying integrated orexinergic signaling [3]. The amino acid sequence of orexin A is completely conserved across human, rat, mouse, bovine, and porcine species, enabling direct cross-species experimental translation without sequence-related confounding variables .

Orexin A, human: Why OX1R-Selective Fragments or Orexin B Cannot Substitute in Sleep Deprivation and Diagnostic Applications


Orexin A, human cannot be functionally substituted by orexin B or truncated OX1R-selective fragments (e.g., OXA(17-33)) without losing critical experimental or diagnostic validity. While orexin B exhibits 5- to 10-fold higher selectivity for OX2R over OX1R and primarily activates OX2R-mediated signaling, orexin A binds both OX1R and OX2R with comparable high affinity (IC50 values of 38 nM for OX1R and 34-36 nM for OX2R) [1]. This dual-receptor agonism is functionally consequential: orexin A stimulates the pituitary-adrenocortical axis via prevailing OX1R activation, whereas orexin B suppresses it, demonstrating that receptor subtype engagement profiles translate to opposite physiological outcomes [2]. Furthermore, truncated OX1R-selective fragments such as OXA(17-33), despite having 23-fold selectivity for OX1R (EC50 8.29 nM) over OX2R (EC50 187 nM), lack the full-length peptide's CSF stability profile and are not validated for the diagnostic gold-standard measurement of CSF orexin A in narcolepsy type 1 . The human full-length sequence, with its N-terminal pyroglutamyl residue and dual disulfide bonds, provides superior frozen CSF stability (12 months) compared to orexin B (3 months), which is essential for clinical specimen integrity [3].

Orexin A, human: Quantitative Comparative Evidence for Receptor Binding, Stability, Delivery Route, and Functional Selectivity


Orexin A, human vs. Orexin B: Differential Receptor Subtype Affinity Defines Functional Outcomes

Orexin A, human binds both OX1R and OX2R with comparable high affinity, whereas orexin B is markedly selective for OX2R. Quantitative binding assays show that orexin A has an IC50 of 30 nM for OX1R and 34 nM for OX2R, while orexin B has an IC50 of 2500 nM for OX1R and 60 nM for OX2R [1]. This 83-fold difference in OX1R affinity translates to divergent physiological effects: subcutaneous injection of orexin A (5-10 nmol/kg) in rats elevates plasma ACTH, aldosterone, and corticosterone at both 60 and 120 minutes post-injection, whereas orexin B at identical doses decreases plasma ACTH without altering corticosterone [2].

OX1R affinity receptor selectivity pituitary-adrenocortical axis

Orexin A, human vs. Orexin B: 4-Fold Superior Frozen CSF Stability for Diagnostic and Biobanking Applications

In cerebrospinal fluid (CSF), exogenously added orexin A, human remains stable for 12 months when frozen, whereas orexin B is stable for only 3 months under identical storage conditions, representing a 4-fold difference in usable specimen lifespan [1]. This differential stability is critical for clinical diagnostic workflows: the median CSF orexin A concentration in narcolepsy type 1 patients is <35 pg/mL (range <35–131 pg/mL), compared to 98 pg/mL (range <35–424 pg/mL) in control individuals, and reliable quantification requires specimens that maintain analyte integrity during transport and storage [1]. The stability advantage stems from orexin A's structural features, including two intramolecular disulfide bonds (Cys6–Cys12, Cys7–Cys14) and an N-terminal pyroglutamyl residue, which are absent in the linear 28-amino acid orexin B peptide [2].

CSF stability narcolepsy diagnosis biobanking

Orexin A, human: Intranasal vs. Intravenous Delivery Shows Superior Cognitive Rescue Efficacy in Sleep-Deprived Primates

In sleep-deprived nonhuman primates, intranasal delivery of orexin A, human produces significantly greater cognitive performance improvement than intravenous administration at the highest tested IV dose (10 μg/kg) [1]. While both routes improve performance in the delayed match-to-sample (DMS) short-term memory task, the intranasal route demonstrates superior efficacy for reversing sleep deprivation-induced cognitive deficits, particularly for trials classified as high-load cognitive processes [1][2]. The plasma half-life of orexin A following intravenous administration in rats is 27.1 ± 9.5 minutes, suggesting that intranasal delivery may provide more sustained or targeted CNS exposure [3].

intranasal delivery sleep deprivation cognitive performance nonhuman primate

Orexin A, human: Complete Cross-Species Sequence Conservation Eliminates Species-Specific Confounds in Preclinical Translation

The primary amino acid sequence of orexin A is 100% identical across human, rat, mouse, bovine, and porcine species, including the critical N-terminal pyroglutamyl residue, both disulfide bond-forming cysteine pairs (Cys6–Cys12 and Cys7–Cys14), and C-terminal amidation [1]. In contrast, human orexin B exhibits two amino acid differences compared to rodent orexin B [2]. The corresponding OX1R receptor shows 94% amino acid identity between human and rat, while OX2R shows 95% identity [3]. This complete peptide sequence conservation ensures that pharmacological data generated in rodent or other mammalian models using human-sequence orexin A translates directly to human biology without species-specific potency or efficacy adjustments.

sequence conservation cross-species translation preclinical model

Orexin A, human: Optimal Research and Clinical Application Scenarios Based on Quantitative Evidence


Clinical Diagnostic Testing for Narcolepsy Type 1 via CSF Orexin A Quantification

Human orexin A is the established gold-standard biomarker for narcolepsy type 1 diagnosis, with diagnostic cutoff values of ≤110 pg/mL in CSF indicating orexin deficiency [1]. The peptide's 12-month frozen CSF stability—4-fold longer than orexin B's 3-month stability—enables reliable clinical laboratory workflows with extended specimen transport and storage windows [2]. Median CSF orexin A concentrations in narcolepsy type 1 patients are <35 pg/mL, significantly lower than control values of 98 pg/mL, and only full-length human orexin A (not OX1R-selective fragments) is validated for this diagnostic application [2].

Intranasal Cognitive Enhancement Studies in Sleep Deprivation and Age-Related Cognitive Decline

Intranasal administration of human orexin A provides superior cognitive rescue compared to intravenous delivery at the highest tested IV dose (10 μg/kg) in sleep-deprived nonhuman primates [3]. The intranasal route's demonstrated superiority for high-load cognitive processes makes it the preferred delivery method for translational studies targeting cognitive dysfunction in narcolepsy, age-related cognitive decline, or sleep deprivation recovery [3][4]. The plasma half-life of 27.1 ± 9.5 minutes (IV route in rats) further supports intranasal administration as a strategy to achieve sustained CNS exposure while minimizing systemic clearance [5].

OX1R-Mediated Physiological Studies Requiring Dual-Receptor Agonism with OX1R Functional Preference

Researchers studying OX1R-mediated processes including feeding behavior, stress axis activation (ACTH/corticosterone elevation), analgesia, and micturition reflex must select human orexin A over orexin B due to the 83-fold higher OX1R affinity (IC50 30 nM vs. 2500 nM) [6][7]. Unlike orexin B, which suppresses pituitary-adrenocortical axis function, orexin A stimulates ACTH, aldosterone, and corticosterone secretion via prevailing OX1R activation—demonstrating that receptor subtype engagement profiles produce opposite physiological outcomes [8]. The complete cross-species sequence conservation ensures that findings from rodent models translate directly to human biology without species-specific potency adjustments .

Biobanking and Longitudinal Cohort Studies Involving CSF Neuropeptide Analysis

Human orexin A's 12-month frozen CSF stability—compared to only 3 months for orexin B—makes it the only orexin peptide suitable for long-term biobanking and longitudinal cohort studies requiring delayed analysis of archived specimens [2]. This stability differential directly impacts study design feasibility: multi-center trials with centralized laboratory analysis, retrospective studies using archived CSF samples, and prospective cohort studies with extended recruitment periods all require the 4-fold longer analyte stability window provided by orexin A [2].

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